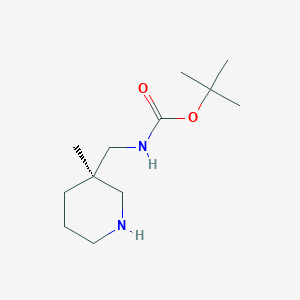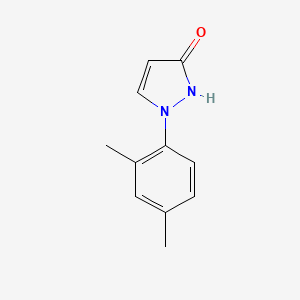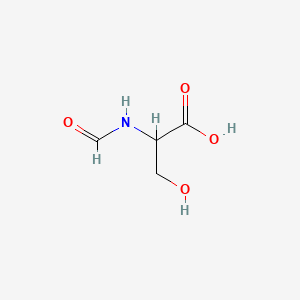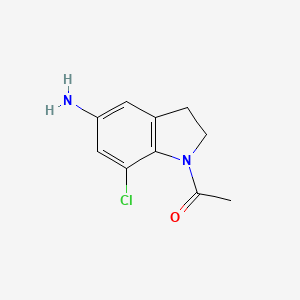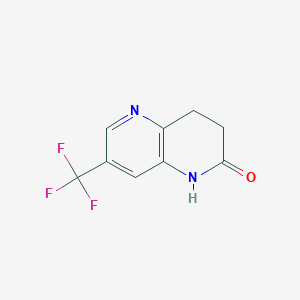
7-(Trifluoromethyl)-3,4-dihydro-1,5-naphthyridin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)-3,4-dihydro-1,5-naphthyridin-2(1h)-one is a compound that features a trifluoromethyl group attached to a naphthyridine ring. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the chemical and metabolic stability of compounds. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation, using reagents such as trifluoromethyl iodide and iridium or ruthenium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale photoredox catalysis, utilizing continuous flow reactors to ensure efficient and consistent production. The use of visible light sources, such as blue LED lamps, can make the process more energy-efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Trifluoromethyl)-3,4-dihydro-1,5-naphthyridin-2(1h)-one can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones.
Reduction: Reduction reactions can convert the naphthyridine ring to more saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, iridium or ruthenium complexes, and photoredox catalysts. Reaction conditions often involve visible light irradiation and mild temperatures to facilitate the formation of desired products .
Major Products Formed
Major products formed from these reactions include trifluoromethyl ketones, reduced naphthyridine derivatives, and various substituted naphthyridine compounds .
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethyl)-3,4-dihydro-1,5-naphthyridin-2(1h)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and lipophilicity make it a valuable tool in biological studies, particularly in the development of probes and imaging agents.
Medicine: Its unique properties are exploited in the design of pharmaceuticals, where it can enhance the efficacy and selectivity of drugs.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethyl)-3,4-dihydro-1,5-naphthyridin-2(1h)-one involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group can enhance binding affinity to biological targets by increasing lipophilicity and metabolic stability. This can lead to improved drug efficacy and reduced side effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical properties, such as high electronegativity and stability.
Trifluoromethylated aromatic compounds: These compounds also feature the trifluoromethyl group and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
7-(Trifluoromethyl)-3,4-dihydro-1,5-naphthyridin-2(1h)-one is unique due to its specific naphthyridine ring structure, which provides distinct chemical and biological properties compared to other trifluoromethylated compounds. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
959653-47-5 |
|---|---|
Molekularformel |
C9H7F3N2O |
Molekulargewicht |
216.16 g/mol |
IUPAC-Name |
7-(trifluoromethyl)-3,4-dihydro-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)5-3-7-6(13-4-5)1-2-8(15)14-7/h3-4H,1-2H2,(H,14,15) |
InChI-Schlüssel |
UXFRMIHLNTVKBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC2=C1N=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13325371.png)
![2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13325374.png)
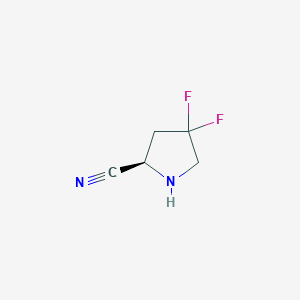
![(2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B13325376.png)
![5-[(Butan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13325384.png)

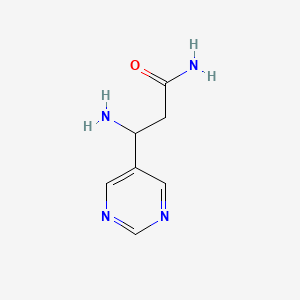
![2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13325407.png)
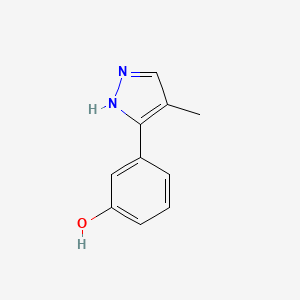
![9-Cyclopropyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13325416.png)
